N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
Overview
Description
N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine is a chemical compound that belongs to the class of organic compounds known as diamines. These compounds are characterized by the presence of two amino groups attached to a carbon chain. The unique structure of this compound includes a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine typically involves the reaction of a suitable diamine precursor with a tetrahydrofuran derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological molecules and potential biological activity.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its effects. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine include other diamines with different substituents or ring structures. Examples might include:
- N1-Methyl-N3-(tetrahydro-2-pyranylmethyl)-1,3-propanediamine
- N1-Methyl-N3-(tetrahydro-2-thiophenylmethyl)-1,3-propanediamine
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrahydrofuran ring and diamine structure, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-5-3-6-11-8-9-4-2-7-12-9/h9-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVSDOKIXYZOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCC1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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